molecular formula C12H22O4 B14284673 Decanoic acid, 9-(acetyloxy)- CAS No. 118448-87-6

Decanoic acid, 9-(acetyloxy)-

Cat. No.: B14284673
CAS No.: 118448-87-6
M. Wt: 230.30 g/mol
InChI Key: ZGBRBBXWSHUHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decanoic acid, 9-(acetyloxy)-, also known as 9-acetyloxydecanoic acid, is an organic compound belonging to the class of fatty acid esters. It is a derivative of decanoic acid, a medium-chain saturated fatty acid. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid, 9-(acetyloxy)- typically involves the esterification of decanoic acid with acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.

Industrial Production Methods: Industrial production of decanoic acid, 9-(acetyloxy)- follows a similar synthetic route but on a larger scale. The process involves the continuous addition of decanoic acid and acetic anhydride into a reaction vessel equipped with a reflux condenser. The reaction mixture is heated and stirred continuously. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity decanoic acid, 9-(acetyloxy)-.

Chemical Reactions Analysis

Types of Reactions: Decanoic acid, 9-(acetyloxy)- undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding decanoic acid and acetic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of decanoic acid and other oxidation products.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Decanoic acid and acetic acid.

    Oxidation: Decanoic acid and other oxidation products.

    Reduction: 9-hydroxydecanoic acid.

Scientific Research Applications

Decanoic acid, 9-(acetyloxy)- has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Decanoic acid, 9-(acetyloxy)- can be compared with other similar compounds, such as:

    Decanoic Acid: A medium-chain fatty acid with similar properties but lacking the acetyl group.

    Octanoic Acid: Another medium-chain fatty acid with a shorter carbon chain.

    Nonanoic Acid: A fatty acid with one less carbon atom than decanoic acid.

Uniqueness: Decanoic acid, 9-(acetyloxy)- is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, decanoic acid. This esterification enhances its solubility and makes it suitable for specific industrial and research applications.

Properties

CAS No.

118448-87-6

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

9-acetyloxydecanoic acid

InChI

InChI=1S/C12H22O4/c1-10(16-11(2)13)8-6-4-3-5-7-9-12(14)15/h10H,3-9H2,1-2H3,(H,14,15)

InChI Key

ZGBRBBXWSHUHMK-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCC(=O)O)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.